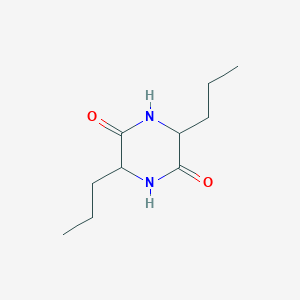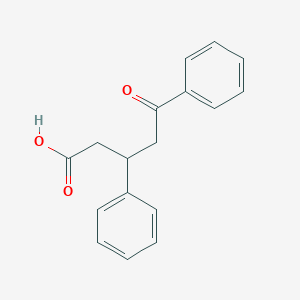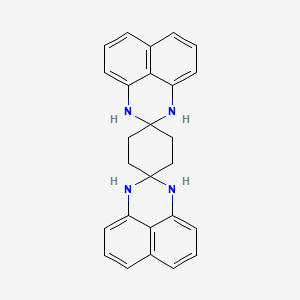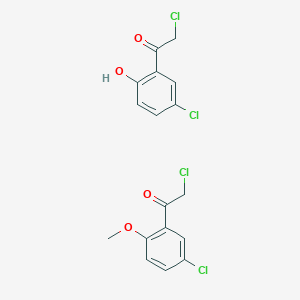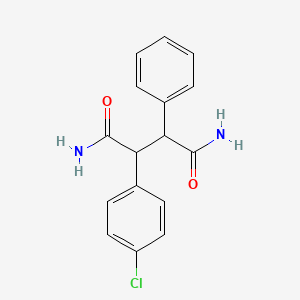![molecular formula C16H22ClN3O B14725893 2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol CAS No. 5418-56-4](/img/structure/B14725893.png)
2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol is a synthetic compound that belongs to the class of quinoline derivatives. It is known for its potential applications in medicinal chemistry, particularly as an antiviral and antimalarial agent. The compound’s structure includes a quinoline ring substituted with a chloro group at the 7th position and an amino group at the 4th position, linked to a propyl-ethylamino chain with an ethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated at the 7th position using reagents such as phosphorus oxychloride or thionyl chloride.
Amination: The 4-chloroquinoline derivative undergoes nucleophilic substitution with an appropriate amine to introduce the amino group at the 4th position.
Chain Extension: The aminoquinoline is then reacted with a propyl-ethylamino chain, which can be synthesized separately through the reaction of propylamine with ethylamine.
Ethanol Addition: Finally, the ethanol moiety is introduced through a reaction with ethylene oxide or by direct alkylation using ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The chloro group at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]acetaldehyde or 2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]acetic acid.
Reduction: Formation of 2-[3-[(7-Chloro-1,2-dihydroquinolin-4-yl)amino]propyl-ethylamino]ethanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its antiviral and antimalarial properties. The compound has shown potential in inhibiting the replication of certain viruses and the growth of Plasmodium species.
Biological Research: It is used as a tool compound to study the mechanisms of action of quinoline derivatives in biological systems.
Pharmacology: The compound is investigated for its pharmacokinetics and pharmacodynamics, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is used in the synthesis of other quinoline-based compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol involves several molecular targets and pathways:
Inhibition of DNA Gyrase: The compound inhibits the activity of DNA gyrase, an enzyme essential for DNA replication in bacteria and parasites.
Interference with Heme Polymerization: In malaria parasites, the compound interferes with the polymerization of heme, leading to the accumulation of toxic heme and parasite death.
Modulation of Immune Response: The compound has immunomodulatory effects, potentially through the inhibition of Toll-like receptors (TLR7 and TLR9), which play a role in the immune response.
Comparaison Avec Des Composés Similaires
2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol can be compared with other similar compounds:
Hydroxychloroquine: Similar in structure but with a hydroxyl group at the 4th position of the quinoline ring. It is widely used as an antimalarial and immunomodulatory drug.
Chloroquine: Lacks the ethanol moiety and has a simpler structure. It is also used as an antimalarial drug but has different pharmacokinetic properties.
Quinacrine: Contains additional acridine rings and is used as an antiprotozoal and antimalarial agent.
List of Similar Compounds
- Hydroxychloroquine
- Chloroquine
- Quinacrine
- Amodiaquine
- Mefloquine
Propriétés
Numéro CAS |
5418-56-4 |
|---|---|
Formule moléculaire |
C16H22ClN3O |
Poids moléculaire |
307.82 g/mol |
Nom IUPAC |
2-[3-[(7-chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-2-20(10-11-21)9-3-7-18-15-6-8-19-16-12-13(17)4-5-14(15)16/h4-6,8,12,21H,2-3,7,9-11H2,1H3,(H,18,19) |
Clé InChI |
TUQGOHBCIDWLPB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





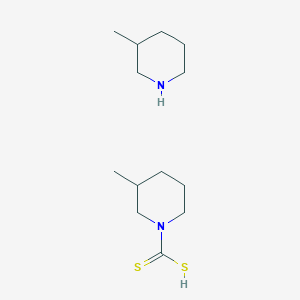

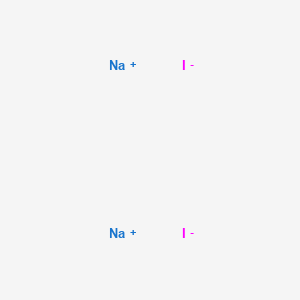

![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
